3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid
CAS No.:
Cat. No.: VC15869292
Molecular Formula: C14H11FN2O3S
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2O3S |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | 3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H11FN2O3S/c1-9(18)17(12-5-3-2-4-11(12)15)14-16-10(8-21-14)6-7-13(19)20/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | FHDDGPTUSASJCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)C=CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Functional Groups
The systematic name 3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid reflects its three primary structural components:
-
A 1,3-thiazole ring (five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3)
-
An N-acetyl-2-fluoroanilino substituent attached to the thiazole's C2 position
-
A prop-2-enoic acid chain conjugated to the thiazole's C4 position .
The fluorine atom at the ortho position of the aniline ring introduces steric and electronic effects, while the acetyl group enhances metabolic stability by protecting the amine functionality. The α,β-unsaturated carboxylic acid moiety provides potential for Michael addition reactions or hydrogen bonding .
Molecular Geometry and Conformational Analysis
X-ray crystallography data from structurally related compounds reveal key geometric features :
-
The thiazole ring adopts a planar conformation with bond lengths consistent with aromatic delocalization (C–N: ~1.32 Å, C–S: ~1.71 Å).
-
The N-acetyl group deviates minimally from the thiazole plane (7.25°), while the propene moiety forms a dihedral angle of 69.17° with the heterocycle.
-
Intramolecular hydrogen bonding between the carboxylic acid proton and thiazole nitrogen (O–H···N distance: 2.68 Å) stabilizes the s-cis conformation of the propenoic acid chain .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Stepwise Synthetic Strategy
The synthesis typically follows a convergent approach, as outlined below:
-
N-Acetylation of 2-Fluoroaniline
Protection of the aromatic amine via acetylation using acetic anhydride:This reaction prevents unwanted side reactions during coupling to the thiazole ring .
-
Buchwald–Hartwig Amination
Palladium-catalyzed coupling installs the N-acetyl-2-fluoroanilino group at C2 of the thiazole:
-
Knoevenagel Condensation
Introduction of the propenoic acid chain via reaction with malonic acid derivatives:
Critical Reaction Parameters
-
Temperature Control: The amination step requires strict temperature control (80–100°C) to prevent deacetylation .
-
Solvent Systems: Polar aprotic solvents (DMF, DMSO) facilitate the coupling reactions, while aqueous workups isolate the carboxylic acid product.
Biological Activity and Structure-Activity Relationships
Pharmacophore Analysis
The compound's bioactivity profile (where reported) stems from three key pharmacophoric elements:
-
Thiazole Ring: Serves as a hydrogen bond acceptor via its nitrogen atoms, potentially interacting with enzymatic active sites .
-
Fluorinated Aromatic System: Enhances membrane permeability through lipophilic interactions and modulates electron distribution for target binding .
-
α,β-Unsaturated Acid: May act as a Michael acceptor for covalent inhibition or participate in ionic interactions with basic amino acid residues.
Table 2: Activity Trends in Thiazole Derivatives
These trends emphasize the critical role of the fluorine atom and conjugated double bond in maintaining bioactivity. The acetyl group's contribution to metabolic stability was quantified in rat liver microsome assays, showing a 3.2-fold increase in half-life compared to deacetylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume